molecular formula C24H40O8 B11828899 Benzyl-PEG6-THP

Benzyl-PEG6-THP

Cat. No.: B11828899
M. Wt: 456.6 g/mol
InChI Key: SMRNKNXGBFNGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-PEG6-THP is a heterobifunctional polyethylene glycol (PEG) linker containing a benzyl group and a tetrahydropyran (THP) group. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins by exploiting the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-PEG6-THP can be synthesized through a multi-step process involving the reaction of 2H-Pyran,2-[2-(2-chloroethoxy)ethoxy]tetrahydro with triethylene glycol monobenzyl ether . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG6-THP undergoes various chemical reactions, including:

    Substitution Reactions: The benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound .

Scientific Research Applications

Benzyl-PEG6-THP has a wide range of scientific research applications, including:

Mechanism of Action

Benzyl-PEG6-THP functions as a linker in PROTACs, which are designed to bring target proteins into proximity with E3 ubiquitin ligases. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The benzyl group and THP group play crucial roles in the binding and stability of the PROTAC molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl-PEG6-THP is unique due to its specific length and combination of functional groups, which provide optimal flexibility and stability for PROTAC synthesis. Its heterobifunctional nature allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C24H40O8

Molecular Weight

456.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane

InChI

InChI=1S/C24H40O8/c1-2-6-23(7-3-1)22-30-19-18-28-15-14-26-11-10-25-12-13-27-16-17-29-20-21-32-24-8-4-5-9-31-24/h1-3,6-7,24H,4-5,8-22H2

InChI Key

SMRNKNXGBFNGNB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2

Origin of Product

United States

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